molecular formula C20H25N3O3 B5615266 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5615266
M. Wt: 355.4 g/mol
InChI Key: ARAQDBPZEORGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its structural complexity and potential biological activity. The molecule features a diazaspiro[4.5]decane core, which is a significant structure in medicinal chemistry, providing a rigid scaffold that can interact with biological targets.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves multistep synthetic routes. For example, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the feasibility of constructing complex spiro frameworks with high yields and without the need for further purification (Pardali et al., 2021). This suggests that similar methodologies could be applied to the synthesis of 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for their biological activity. Studies on similar compounds, such as the synthesis and structural analysis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, provide insights into the conformational preferences and stereochemistry of these molecules (Smith et al., 2016).

Chemical Reactions and Properties

Spirocyclic compounds like 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including decarboxylation, which have been studied to understand their reactivity and stability. For example, the rates of decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid suggest a concerted intramolecular mechanism (Bigley & May, 1969).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and formulation of these compounds. While specific studies on 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid were not found, related research on spirocyclic compounds provides a foundation for predicting these properties.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for further functionalization, are essential for the development of spirocyclic compounds as therapeutic agents. The study of reactions of spirocyclic compounds with N,N-dimethylformamide dimethyl acetal, for instance, showcases the potential for diverse chemical transformations (Moskalenko & Boev, 2012).

properties

IUPAC Name

1-methyl-8-[(1-methylindol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-21-15(11-14-5-3-4-6-17(14)21)13-23-9-7-20(8-10-23)16(19(25)26)12-18(24)22(20)2/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAQDBPZEORGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC4=CC=CC=C4N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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